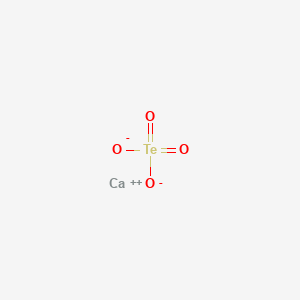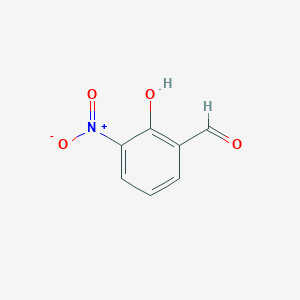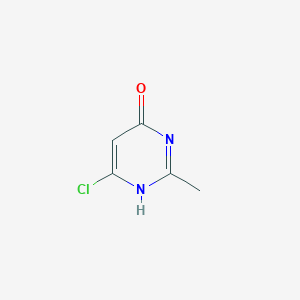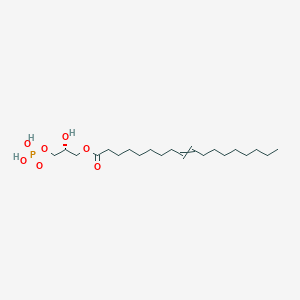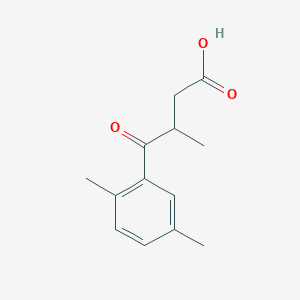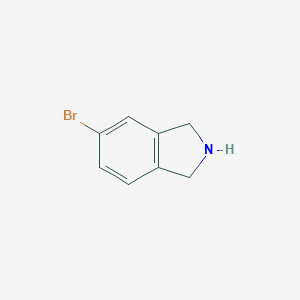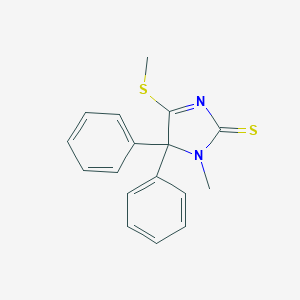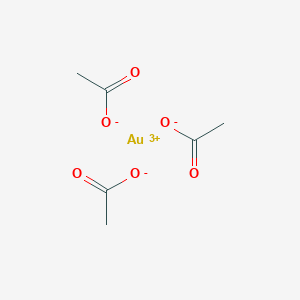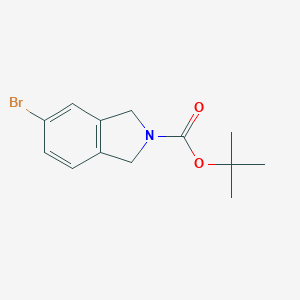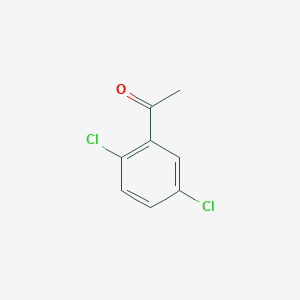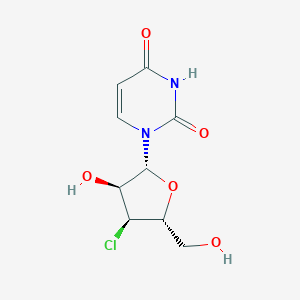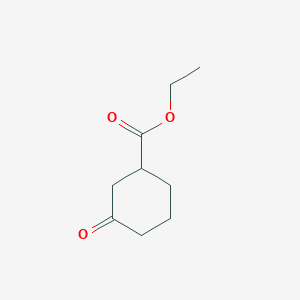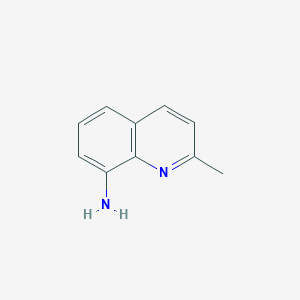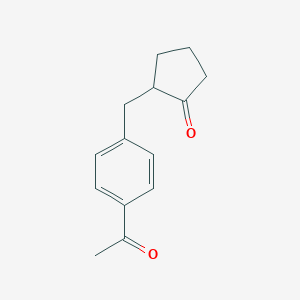
2-(4-Acetylbenzyl)cyclopentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Acetylbenzyl)cyclopentanone” is a chemical compound with the molecular formula C14H16O2 . It has a molecular weight of 216.28 .
Molecular Structure Analysis
The molecular structure of “2-(4-Acetylbenzyl)cyclopentanone” is represented by the molecular formula C14H16O2 . Further details about its structure are not available in the search results.Applications De Recherche Scientifique
Medicinal Chemistry Applications
Antinociceptive Activities : A study on 2-(3′,5′-Dimethoxybenzylidene) cyclopentanone (DMBC), a compound related to 2-(4-Acetylbenzyl)cyclopentanone, found it exhibits potent antinociceptive effects in mice models. This effect is partially attributed to the activation of autophagy and cathepsin L pathways, indicating its potential in pain management (Gu et al., 2013).
Biotransformations and Metabolic Pathways : The enzymatic pathways involving cyclopentanone derivatives have been explored for their biotransformation capabilities. For example, a gene cluster involved in cyclopentanol metabolism was characterized in Comamonas sp., highlighting the potential for biotechnological applications to produce valuable chemical intermediates (Iwaki et al., 2002).
Antimicrobial and Antioxidant Properties : Compounds derived from condensation reactions involving 2-acetylpyridine and related structures have shown moderate antifungal activity, suggesting their potential in developing new antimicrobial agents (Rusnac et al., 2020).
Material Science and Catalysis
Catalytic Applications : The conversion of furfural into cyclopentanone over Ni–Cu bimetallic catalysts demonstrates the utility of cyclopentanone derivatives in facilitating hydrogenation and rearrangement reactions, important for producing renewable chemicals and fuels (Yanliang et al., 2013).
Synthesis of Renewable Fuels : Research on the synthesis of high-density fuel from cyclopentanone derived from hemicellulose points to the role of such compounds in developing sustainable energy sources. This showcases the compound's relevance in green chemistry and biofuel production (Wang et al., 2017).
Spectroscopic and Photophysical Studies
- Spectroscopic Properties : Studies on the absorption and fluorescence of 2,5-diarylidenecyclopentanones have shed light on their excited-state proton transfer mechanisms, which could be applied in developing novel photonic materials and sensors (Ucak-Astarlioglu et al., 2005).
Propriétés
IUPAC Name |
2-[(4-acetylphenyl)methyl]cyclopentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-10(15)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,13H,2-4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPNGIPDONSHKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CC2CCCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Acetylphenyl)methyl]cyclopentan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetamide, N-[4-(1-oxopropyl)phenyl]-](/img/structure/B105148.png)
